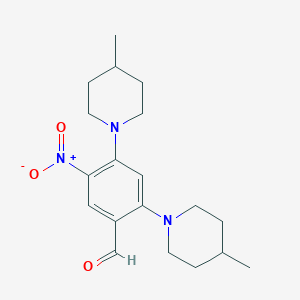
2,4-Bis(4-methylpiperidin-1-yl)-5-nitrobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(4-methylpiperidin-1-yl)-5-nitrobenzaldehyde is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzaldehyde core substituted with two 4-methylpiperidin-1-yl groups and a nitro group, making it a subject of interest for researchers in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(4-methylpiperidin-1-yl)-5-nitrobenzaldehyde typically involves multi-step organic reactions. One common method includes the nitration of 2,4-diaminobenzaldehyde followed by the introduction of 4-methylpiperidine groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety, often incorporating recycling of solvents and reagents.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form corresponding amines.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The piperidine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogenation catalysts such as palladium on carbon.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Reduction: 2,4-Bis(4-methylpiperidin-1-yl)-5-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4-Bis(4-methylpiperidin-1-yl)-5-nitrobenzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in drug design.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4-Bis(4-methylpiperidin-1-yl)-5-nitrobenzaldehyde is primarily determined by its functional groups. The nitro group can participate in redox reactions, while the piperidine groups can interact with biological targets through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Similar Compounds:
2,4-Diaminobenzaldehyde: Lacks the piperidine and nitro groups, making it less versatile.
4-Methylpiperidine: A simpler structure with different reactivity and applications.
5-Nitrobenzaldehyde: Similar core structure but lacks the piperidine groups.
Uniqueness: this compound stands out due to its combination of functional groups, which confer unique chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C19H27N3O3 |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
2,4-bis(4-methylpiperidin-1-yl)-5-nitrobenzaldehyde |
InChI |
InChI=1S/C19H27N3O3/c1-14-3-7-20(8-4-14)17-12-18(21-9-5-15(2)6-10-21)19(22(24)25)11-16(17)13-23/h11-15H,3-10H2,1-2H3 |
Clave InChI |
CEDHKWCRZVMMQG-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)C2=CC(=C(C=C2C=O)[N+](=O)[O-])N3CCC(CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol](/img/structure/B11541378.png)
![2-bromo-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11541379.png)
![N-(2-methoxy-5-nitrophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11541382.png)
![(4E)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B11541383.png)
![2,2-bis(2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B11541396.png)

![2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]propanehydrazide](/img/structure/B11541403.png)
![N-[2-(3-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide](/img/structure/B11541405.png)
![3-ethyl-N-(naphthalen-2-yl)-2-propyl-1,2,3,4-tetrahydrobenzo[g]quinolin-4-amine](/img/structure/B11541412.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2-bromophenoxy)propanehydrazide](/img/structure/B11541424.png)
![O-{4-[(4-bromophenyl)carbamoyl]phenyl} diethylcarbamothioate](/img/structure/B11541433.png)
![O-{4-[(2-methylphenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate](/img/structure/B11541444.png)
![2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-dinitrophenol](/img/structure/B11541448.png)
![3-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B11541452.png)
